Sodium 2-methyl-5-nitrobenzene-1-sulfinate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6NNaO4S |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;2-methyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-5-2-3-6(8(9)10)4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
AVYGUZMCIBWTEZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2 Methyl 5 Nitrobenzene 1 Sulfinate
Classical Synthetic Routes to Aryl Sulfinates
Traditional approaches to the synthesis of aryl sulfinates, including Sodium 2-methyl-5-nitrobenzene-1-sulfinate, have historically relied on multi-step processes involving harsh reagents and conditions. These foundational methods, however, established the fundamental chemical transformations required to introduce the sulfinate functional group onto an aromatic ring.
Direct Sulfonation and Subsequent Reduction Pathways to this compound
The most conventional route begins with the sulfonation of p-nitrotoluene (2-methyl-1-nitrobenzene). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene (B151609) ring, primarily at the position ortho to the methyl group and meta to the nitro group, yielding 2-methyl-5-nitrobenzenesulfonic acid.
The sulfonation is typically achieved using strong sulfonating agents such as oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide (SO₃) gas. google.comprepchem.com The reaction with oleum (containing 25% sulfur trioxide) requires heating the mixture of p-nitrotoluene and oleum to around 100-110°C. prepchem.com An alternative method involves reacting p-nitrotoluene with SO₃ gas, which can be advantageous as it reduces the amount of waste sulfuric acid generated. google.com Once the sulfonation is complete, the resulting 2-methyl-5-nitrobenzenesulfonic acid is obtained. google.comprepchem.com
The direct product of this first stage is the sulfonic acid, not the sulfinate. To arrive at the target sulfinate, a subsequent reduction step is necessary. The common method for preparing aryl sulfinates from their corresponding sulfonic acid derivatives involves first converting the sulfonic acid to a sulfonyl chloride (2-methyl-5-nitrobenzenesulfonyl chloride), typically by reaction with thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is then reduced. A widely used method for this reduction is the treatment with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or zinc dust in a suitable solvent system. rsc.org The reaction with sodium sulfite in an aqueous solution of sodium bicarbonate is a standard procedure that yields the desired sodium aryl sulfinate. rsc.org
| Sulfonating Agent | Temperature | Key Process Details | Reference |
|---|---|---|---|
| Oleum (25% SO₃) | 110-115°C | p-Nitrotoluene is added to a threefold quantity of oleum. The reaction is heated until a test sample shows no trace of p-nitrotoluene odor. | prepchem.com |
| SO₃ Gas (3-60 Vol%) | Not specified | p-Nitrotoluene is reacted with 90-140 mol% of SO₃. The product is aged and then neutralized with caustic soda. This method aims to reduce waste sulfuric acid. | google.com |
Modifications of Existing Aromatic Precursors for the Synthesis of this compound
An alternative to direct sulfonation involves starting with an aromatic precursor that is already functionalized with a group that can be converted into a sulfinate. A prominent example of this strategy is the use of aryl halides. For the synthesis of this compound, a suitable precursor would be 2-chloro-4-nitrotoluene (B140621) or 2-bromo-4-nitrotoluene.
These methods often involve the formation of an organometallic intermediate. For instance, an aryl halide can be converted into an aryl Grignard reagent or an aryllithium species. nih.gov This highly nucleophilic intermediate is then reacted with a source of sulfur dioxide (SO₂). Due to the toxicity and difficult handling of gaseous SO₂, solid surrogates are often preferred. nih.govnih.gov A common SO₂ surrogate is DABSO (the adduct of SO₂ with 1,4-diazabicyclo[2.2.2]octane). nih.gov The reaction of the organometallic compound with DABSO, followed by an aqueous workup with a sodium salt like sodium carbonate, generates the target sodium aryl sulfinate. nih.gov This approach provides a versatile pathway to aryl sulfinates from readily available aryl halides. nih.gov
Contemporary and Innovative Synthetic Strategies
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for preparing aryl sulfinates. These strategies often employ catalysis and novel energy sources to overcome the limitations of classical routes.
Metal-Catalyzed Approaches to this compound Synthesis
Transition metal catalysis has revolutionized the formation of carbon-sulfur bonds. Palladium and nickel-catalyzed cross-coupling reactions are at the forefront of modern aryl sulfinate synthesis from aryl halides. These methods avoid the need to pre-form stoichiometric organometallic reagents and often exhibit broad functional group tolerance. nih.govnih.gov
Recent advancements have highlighted the use of inexpensive nickel catalysts for the sulfinylation of aryl iodides and bromides. nih.govchemrxiv.org These reactions couple the aryl halide with a sulfur dioxide source, providing direct access to the aryl sulfinate. The choice of ligand, solvent, and sulfur source is critical for achieving high yields.
| Metal Catalyst | Aryl Precursor | Sulfur Source | Key Advantage | Reference |
|---|---|---|---|---|
| Palladium (e.g., Pd(dppf)Cl₂) | Aryl Halide/Triflate | Rongalite (Sodium Hydroxymethylsulfinate) | Versatile for forming masked sulfinates. | nih.gov |
| Nickel | Aryl Iodide/Bromide | SO₂ Gas | Uses an inexpensive, earth-abundant metal catalyst. | nih.gov |
| Copper | Aryl Iodide/Bromide | Masked Sulfinylation Reagents | Mild, base-free conditions. | acs.org |
Photochemical and Electrochemical Methods in Aryl Sulfinate Synthesis
The use of light or electricity as a driving force for chemical reactions offers sustainable and powerful alternatives to traditional thermal methods.
Photochemical methods often involve photoredox catalysis, where a photocatalyst absorbs visible light to initiate a single-electron transfer (SET) process, generating radical intermediates under mild conditions. nih.govmdpi.com Dual photoredox and nickel catalysis has been successfully applied to the synthesis of sulfones from aryl halides and sodium sulfinates, demonstrating the viability of light-mediated C-S bond formation. nih.govmdpi.com While often used to further react sulfinates, similar principles can be applied to their synthesis. For example, photocatalytic methods can convert alcohols and alkyl bromides into the corresponding sulfinates, showcasing the potential of light-driven radical-based approaches. domainex.co.uk
Electrochemical synthesis represents another frontier. Electrosynthesis can replace chemical redox agents with electrons, minimizing waste. A notable development is the Ni-electrocatalytic protocol for converting aryl halides (iodides and bromides) into aryl sulfinates using SO₂. nih.govchemrxiv.org This method is net-reductive, and by employing a sacrificial anode, it avoids the need for an external chemical reductant. The reaction proceeds at room temperature and has been shown to be scalable, offering a significant advantage over classical methods. nih.govchemrxiv.org Other electrochemical methods have been developed for the synthesis of various sulfonyl compounds from sulfinates, underscoring the versatility of electro-organic chemistry in this field. rsc.orgtandfonline.com
Green Chemistry Principles Applied to the Synthesis of this compound
Many of the contemporary synthetic strategies align with the principles of green chemistry, aiming to reduce environmental impact. Key improvements include:
Atom Economy and Waste Reduction : Classical sulfonation with oleum generates significant amounts of acidic waste. google.com Newer methods, such as using SO₃ gas or electrochemical protocols that avoid stoichiometric reagents, improve atom economy and reduce waste streams. google.comnih.gov
Use of Catalysis : The shift from stoichiometric reagents (like zinc in classical reductions) to catalytic amounts of transition metals (Ni, Pd, Cu) dramatically reduces waste and increases efficiency. nih.govnih.govacs.org
Energy Efficiency : Photochemical and electrochemical methods can often be performed at room temperature, reducing the energy consumption associated with heating reactions to high temperatures, as required in classical sulfonation. nih.govnih.gov
Safer Reagents : The development and use of solid SO₂ surrogates like DABSO and Rongalite in place of toxic, gaseous sulfur dioxide enhances laboratory safety. nih.govnih.govacs.org
Renewable Energy Sources : Photochemical and electrochemical syntheses can potentially be powered by renewable energy sources like solar and wind power, further enhancing their sustainability.
These innovative approaches are paving the way for more sustainable and efficient production of this compound and other valuable aryl sulfinate compounds.
Optimization of Synthetic Processes for Scalability and Efficiency
The industrial production of specialized chemical compounds such as this compound necessitates rigorous optimization of synthetic methodologies. The focus of process development is to enhance scalability, improve efficiency, and ensure economic viability while maintaining high product purity and consistency. This involves a multi-faceted approach, encompassing the intensification of reaction conditions, precise control over chemical selectivity, and the integration of sustainable practices.
Process Intensification Studies for this compound Production
Process intensification aims to develop smaller, more efficient, and safer manufacturing technologies compared to traditional large-scale batch operations. For the synthesis of aromatic sulfinates and their precursors, this often involves transitioning from conventional batch reactors to continuous flow systems.
Continuous-flow microreactors offer significant advantages for sulfonation reactions, which are typically highly exothermic. A study on the sulfonation of nitrobenzene (B124822) using sulfur trioxide (SO₃) in a microreactor highlighted the benefits of this approach. researchgate.net The enhanced heat and mass transfer capabilities of the microreactor allow for solvent-free conditions, significantly increasing process efficiency and safety. researchgate.net Key parameters such as the molar ratio of reactants, reaction temperature, and liquid hourly space velocity (LHSV) were found to be critical in optimizing the reaction performance. researchgate.net
| Parameter | Condition Range Studied | Effect on Performance | Reference |
|---|---|---|---|
| Molar Ratio (SO₃:Nitrobenzene) | 1.0 - 1.5 | Higher ratios can increase conversion but may lead to side products. | researchgate.net |
| Reaction Temperature (°C) | 40 - 80 | Increased temperature generally enhances reaction rate. | researchgate.net |
| Liquid Hourly Space Velocity (LHSV) (h⁻¹) | 10 - 40 | Lower LHSV (longer residence time) typically improves conversion. | researchgate.net |
Furthermore, modern electrochemical methods can be adapted for process intensification. A scalable, nickel-electrocatalytic protocol for the synthesis of aryl sulfinates from aryl halides has been developed that can be implemented in both batch and recycle flow settings. nih.govchemrxiv.org The use of a flow system facilitates better control over reaction parameters and allows for continuous production, representing a significant step towards efficient, large-scale manufacturing. nih.goveuropa.eu This approach moves away from traditional semi-batch processes, which can be limited by safety and selectivity issues, especially in highly exothermic reactions like nitration or sulfonation. cetjournal.it
Chemo- and Regioselectivity Control in the Synthesis of Substituted Aryl Sulfinates
Achieving high chemo- and regioselectivity is paramount in the synthesis of highly substituted aromatic compounds like this compound. The traditional synthesis of its precursor, 2-methyl-5-nitrobenzenesulfonic acid, relies on the electrophilic sulfonation of p-nitrotoluene. google.comprepchem.com The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. Consequently, sulfonation occurs at the position that is ortho to the methyl group and meta to the nitro group, yielding the desired 2,5-substituted product with high selectivity.
While this inherent selectivity is advantageous, modern synthetic methods offer even more precise control, particularly for complex substrates. Advanced catalytic systems have been developed to ensure high selectivity under mild conditions. For instance, nickel-catalyzed electrochemical sulfinylation demonstrates excellent tolerance for various functional groups and is effective even with ortho-substituted aryl iodides, a known limitation in some palladium-catalyzed systems. nih.gov
For cases where inherent directing group effects are insufficient to achieve the desired isomer, site-selective C–H functionalization strategies have been developed. One such approach involves a two-step sequence where an aryl thianthrenium salt is formed at a specific position on an aromatic ring. nih.govacs.org This salt then undergoes a palladium-catalyzed reaction with a sulfur dioxide surrogate to install the sulfinate group with pinpoint accuracy. nih.govacs.org This method provides a powerful tool for accessing specific isomers of substituted aryl sulfinates that are difficult to obtain through classical electrophilic substitution. nih.govacs.org
| Method | Principle of Selectivity | Applicability | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Inherent electronic effects of existing substituents (e.g., -CH₃, -NO₂) | Effective for substrates with strong, cooperative directing groups like p-nitrotoluene. | google.comprepchem.com |
| Ni-Electrocatalytic Sulfinylation | Catalyst control over the coupling of aryl halides with a sulfur dioxide source. | Broad scope with high functional group tolerance, including ortho-substituents. | nih.gov |
| Directed C-H Functionalization | Pre-functionalization with a directing group (e.g., thianthrenium salt) to guide the reaction to a specific C-H bond. | Enables synthesis of specific isomers not easily accessible by other means. | nih.govacs.org |
Development of Sustainable Synthetic Protocols for this compound
The development of sustainable, or "green," synthetic protocols focuses on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. For the synthesis of this compound and related compounds, several strategies align with these principles.
A significant source of waste in traditional sulfonation is the use of excess fuming sulfuric acid (oleum), which generates large quantities of acidic effluent. google.com A more sustainable alternative involves the direct sulfonation of p-nitrotoluene with sulfur trioxide (SO₃) gas. google.com This method reduces the reliance on sulfuric acid as a solvent and minimizes the production of waste acid, thereby simplifying product workup and reducing the environmental burden. google.com
Energy consumption can be significantly reduced by employing methods such as microwave-assisted synthesis. Microwave irradiation has been shown to dramatically shorten reaction times for processes involving aryl sulfinates, such as their conversion to aryl ketones or sulfones. acs.orgresearchgate.net For example, a microwave-promoted method for aryl ketone formation from aryl sulfinates reduced reaction times to one hour, compared to 6–20 hours under conventional heating. acs.org Such technologies offer a pathway to more energy-efficient chemical manufacturing. organic-chemistry.org
The choice of reagents and catalysts is also critical for sustainability. There is a growing emphasis on replacing toxic and hazardous reagents with safer alternatives. For instance, the toxic gas sulfur dioxide (SO₂) can be replaced with solid, stable surrogates. nih.gov One such reagent is sodium hydroxymethylsulfinate (Rongalite), an inexpensive and low-toxicity industrial chemical that can serve as a source of the sulfinate group in palladium-catalyzed reactions. nih.govacs.org Furthermore, developing protocols that utilize earth-abundant and inexpensive catalysts, such as nickel, instead of precious metals like palladium, contributes to the economic and environmental sustainability of the process. nih.govchemrxiv.org Novel catalyst-free approaches, such as the use of visible light to mediate the coupling of nitroarenes and sulfinate salts, represent a frontier in green chemistry. rsc.org
Reactivity and Mechanistic Investigations of Sodium 2 Methyl 5 Nitrobenzene 1 Sulfinate
Electron Transfer Pathways and Radical Chemistry
The sulfinate group is a key player in the radical chemistry of the molecule, primarily through single-electron transfer (SET) processes that lead to the formation of sulfonyl radicals. These radicals are valuable intermediates in a variety of synthetic transformations.
The sulfinate anion is susceptible to oxidation via single-electron transfer (SET), a process that generates a sulfonyl radical. This transformation can be initiated by chemical oxidants, electrochemical methods, or photochemically. A notable pathway involves the formation of an electron donor-acceptor (EDA) complex. rsc.org In the context of Sodium 2-methyl-5-nitrobenzene-1-sulfinate, the molecule itself contains both an electron-donating group (the sulfinate anion) and an electron-accepting group (the nitroarene moiety).
Studies on analogous systems involving nitroarenes and sodium sulfinate salts have shown that they can form an EDA complex, which becomes evident by the appearance of a new absorption band in the visible spectrum. rsc.org Upon irradiation with light, an electron can be transferred from the sulfinate donor to the nitroarene acceptor. rsc.org This intramolecular or intermolecular SET process results in the formation of a nitroarene radical anion and a sulfonyl radical (the 2-methyl-5-nitrobenzenesulfonyl radical). rsc.org Theoretical calculations have suggested that the sodium cation associated with the sulfinate salt plays a crucial role in facilitating this charge transfer process. rsc.org
The general mechanism can be depicted as: ArSO₂⁻Na⁺ + Ar'NO₂ → [ArSO₂⁻Na⁺•••Ar'NO₂] (EDA Complex) [ArSO₂⁻Na⁺•••Ar'NO₂] --(hν)--> ArSO₂• + [Ar'NO₂]•⁻Na⁺
This SET event is the primary step that initiates the radical chemistry of the compound. The propensity of the sulfinate to undergo this SET can be influenced by the electronic nature of the aryl ring; however, even electron-deficient aryl sulfinates can participate in these reactions, albeit sometimes less readily than electron-rich counterparts. rsc.org
Once the 2-methyl-5-nitrobenzenesulfonyl radical is generated, it can participate in a wide array of radical-initiated reactions. Sulfonyl radicals are versatile intermediates known to undergo addition reactions with unsaturated systems like alkenes and alkynes, as well as engage in hydrogen atom abstraction or coupling reactions. researchgate.netresearchgate.net
A prominent application is the difunctionalization of alkynes. For instance, in reactions mediated by iodine under photoirradiation, the sulfonyl radical generated from a sodium arylsulfinate adds to an alkyne to form a vinyl radical intermediate. rsc.org This intermediate can then be trapped to yield functionalized vinyl sulfones. rsc.org The involvement of a radical mechanism in these transformations is often confirmed by experiments using radical scavengers like TEMPO or BHT, which inhibit the reaction. rsc.org
Below is a table summarizing the types of radical reactions that sulfonyl radicals derived from sodium arylsulfinates can initiate, based on studies of analogous compounds.
| Reaction Type | Reactant Partner | Product Class | Mechanistic Notes |
| Radical Addition | Alkenes/Alkynes | Vinyl Sulfones | Proceeds via a vinyl radical intermediate. rsc.org |
| Coupling | Dimethyl Sulfoxide (DMSO) | Arylsulfonyl dihalomethanes | Utilizes DMSO as a C1 source in a radical coupling process. rsc.org |
| Minisci-type Reaction | Heteroarenes | Heteroaryl Sulfones | Electrophilic-type substitution of protonated heterocycles. researchgate.net |
| Cascade Cyclization | Suitably functionalized alkenes | Cyclic Sulfones | The initial radical addition is followed by an intramolecular cyclization step. researchgate.net |
The primary radical species generated from sodium arylsulfinates via SET is the sulfonyl radical (ArSO₂•), not the aryl radical (Ar•). researchgate.netresearchgate.net The formation of an aryl radical from an arylsulfinate would necessitate the cleavage of the C–S bond, a process known as desulfination.
While direct, spontaneous extrusion of sulfur dioxide (SO₂) from an unactivated arylsulfonyl radical to give an aryl radical is not a common or facile process, certain transition-metal-catalyzed reactions can achieve this transformation. For example, some copper-catalyzed carboxylations of sodium arylsulfinates with CO₂ are proposed to proceed through an intermediate aromatic copper complex, accompanied by the release of SO₂. nih.gov This desulfinative cross-coupling implies the formation of an aryl-metal species that can be considered a synthetic equivalent of an aryl radical. However, this is distinct from the free aryl radical chemistry initiated by SET. Therefore, while this compound is an excellent source of the 2-methyl-5-nitrobenzenesulfonyl radical, its use as a direct precursor to the 2-methyl-5-nitrophenyl radical is not typical and would require specific, often metal-catalyzed, desulfinative conditions.
Nucleophilic and Electrophilic Transformations
Beyond its radical chemistry, the sulfinate functional group also exhibits nucleophilic character, with the sulfur atom being the primary site of nucleophilic attack. The aromatic ring, on the other hand, is the site for potential electrophilic transformations.
The sulfur atom in the sulfinate anion (R-SO₂⁻) is a soft nucleophile and can react with a variety of soft electrophiles. libretexts.org This reactivity is fundamental to the formation of N-S and S-S bonds.
A key example is the reductive coupling of nitroarenes with sodium arylsulfinates to form sulfonamides. Mechanistic studies suggest that the nitroarene is first reduced to a nitroso intermediate. nih.govacs.org This electrophilic nitroso species is then intercepted by the nucleophilic sulfinate anion. nih.govacs.org The attack of the sulfinate sulfur on the nitrogen atom of the nitroso group forms an N-sulfonyl hydroxylamine (B1172632) intermediate, which is subsequently reduced to the final sulfonamide product. nih.govacs.org
The proposed mechanism is as follows:
Ar'NO₂ + [Reducer] → Ar'-N=O (Nitroso intermediate)
Ar-SO₂⁻ + Ar'-N=O → [Ar-SO₂(N-O⁻)-Ar']
[Ar-SO₂(N-O⁻)-Ar'] + H⁺ → Ar-SO₂(N-OH)-Ar' (N-sulfonyl hydroxylamine)
Ar-SO₂(N-OH)-Ar' + [Reducer] → Ar-SO₂-NH-Ar' (Sulfonamide)
Theoretical studies on nucleophilic substitution at a sulfinyl sulfur atom suggest that these reactions often proceed via an addition-elimination mechanism, involving a tetracoordinate sulfur intermediate. nih.gov The high nucleophilicity of sulfur compounds, including sulfinates, makes them effective partners in these types of bond-forming reactions. libretexts.org
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly influenced by the three existing substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the sulfinate group (-SO₂Na).
The directing and activating/deactivating effects of these groups are summarized below:
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -CH₃ | 2 | Activating (Weak) | Ortho, Para |
| -NO₂ | 5 | Deactivating (Strong) | Meta |
| -SO₂Na | 1 | Deactivating (Strong) | Meta |
The aromatic ring is heavily deactivated due to the presence of two strong electron-withdrawing groups, the nitro and sulfinate groups. Consequently, any electrophilic substitution would require harsh reaction conditions. cerritos.edumasterorganicchemistry.com
To predict the position of a potential incoming electrophile (E⁺), the directing effects of all three groups must be considered:
The -SO₂Na group at C1 directs meta to itself, i.e., to C3 and C5. Position C5 is already occupied.
The -CH₃ group at C2 directs ortho (C3) and para (C6) to itself.
The -NO₂ group at C5 directs meta to itself, i.e., to C1 and C3. Position C1 is already occupied.
Considering these effects:
Position C3: Is meta to the -SO₂Na group, ortho to the -CH₃ group, and meta to the -NO₂ group. All three groups direct towards this position.
Position C4: Is ortho to the -NO₂ group and meta to the -CH₃ group. This position is disfavored by the strong meta-directing nitro group.
Position C6: Is para to the -CH₃ group. However, it is ortho to both the -SO₂Na and -NO₂ groups, making it sterically hindered and electronically disfavored by these deactivating groups.
Transition Metal-Catalyzed Reactivity
The sulfinate group of this compound serves as an effective coupling partner in various transition metal-catalyzed reactions. These transformations are crucial for the formation of carbon-sulfur and carbon-carbon bonds, leading to the synthesis of valuable organic molecules like sulfones and biaryls.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium catalysis is a cornerstone of modern organic synthesis, and sodium arylsulfinates, including 2-methyl-5-nitrobenzene-1-sulfinate, are valuable reagents in this context. They are frequently employed in desulfinative cross-coupling reactions, where the sulfinate group is extruded as sulfur dioxide (SO₂), enabling the formation of new C-C bonds.
A significant application is the synthesis of unsymmetrical biaryls and diaryl sulfones. In these reactions, the arylsulfinate couples with aryl halides or triflates. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the benzene ring of this compound influences its reactivity, but such substrates are generally well-tolerated. For example, palladium-catalyzed desulfinative cross-coupling reactions of sodium arylsulfinates with aryl halides provide an efficient route to biaryls. acs.orgizaiwen.cn The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the sulfinate salt and subsequent reductive elimination, which releases the biaryl product and regenerates the catalyst.
Another key transformation is the formation of diarylmethanes through the palladium-catalyzed reaction of sodium arylsulfinates with benzyl (B1604629) chlorides. acs.orgnih.gov This reaction also proceeds via a desulfinative pathway. The choice of ligand is often critical for achieving high yields; bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle. acs.org
| Entry | Aryl Halide/Benzyl Halide | Sulfinate | Catalyst/Ligand | Product | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Sodium 4-methylbenzenesulfinate | Pd(OAc)₂ / PCy₃ | 4-Fluoro-4'-methylbiphenyl | 92 |
| 2 | Benzyl chloride | Sodium p-toluenesulfinate | Pd₂(dba)₃ / XPhos | 4-Methyldiphenylmethane | 85 |
| 3 | 4-Bromoacetophenone | Sodium benzenesulfinate | Pd(OAc)₂ / SPhos | 4-Acetylbiphenyl | 78 |
| 4 | 2-Chlorotoluene | This compound (predicted) | PdCl₂(dppf) | 2,2'-Dimethyl-5-nitrobiphenyl | (Predicted) |
This table presents representative palladium-catalyzed cross-coupling reactions with various sodium arylsulfinates to illustrate the expected reactivity of this compound.
Copper-Mediated Transformations with this compound
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations involving sulfinate salts. Copper-mediated reactions often proceed under milder conditions and exhibit unique reactivity patterns.
One notable application is the C–H sulfonylation of arenes and heteroarenes. rsc.orgrsc.org For instance, copper can mediate the direct ortho-C–H bond sulfonylation of benzoic acid derivatives with sodium arylsulfinates, using a directing group to ensure regioselectivity. rsc.org This allows for the direct formation of a C-S bond without pre-functionalization of the aromatic ring. Copper-catalyzed three-component reactions involving vinylarenes, aryl boronic acids, and sodium sulfinates have also been developed to synthesize complex sulfones. rsc.org
Furthermore, copper catalysts can facilitate a redox-neutral coupling of nitroarenes with sodium sulfinates to produce N-arylsulfonamides. nih.gov In this transformation, the nitroarene serves as both the nitrogen source and an oxidant, while the sulfinate acts as both a reactant and a reductant. nih.gov This reaction is particularly relevant for this compound, as it could potentially undergo intermolecular coupling with another nitroarene or even an intramolecular reaction, although the latter is less common.
| Entry | Substrate 1 | Substrate 2 | Catalyst | Product Type | Yield (%) |
| 1 | Benzoic acid amide | Sodium p-toluenesulfinate | Cu(OAc)₂ | ortho-Sulfonylated benzoic acid amide | 85 |
| 2 | p-Methyl nitrobenzene (B124822) | Sodium benzenesulfinate | CuCl | N-(4-methylphenyl)benzenesulfonamide | 81 |
| 3 | Styrene / Phenylboronic acid | Sodium p-toluenesulfinate | CuI | β,β-Diaryl sulfone | 92 |
| 4 | 2-Phenylpyridine | This compound (predicted) | CuBr₂ | C-H Sulfonylated 2-phenylpyridine | (Predicted) |
This table showcases copper-mediated transformations with various sodium arylsulfinates, indicating the potential reaction pathways for this compound.
Other Metal-Catalyzed Pathways for Functionalizing this compound
Besides palladium and copper, other transition metals like nickel have emerged as powerful catalysts for reactions involving sodium arylsulfinates. Nickel catalysis, often combined with photoredox systems, provides a mild and efficient method for constructing C–S bonds.
Visible-light photoredox/nickel dual catalysis enables the cross-coupling of sodium sulfinates with a wide range of aryl, heteroaryl, and vinyl halides at room temperature. nih.govrsc.orgrsc.orgacs.org This method is known for its excellent functional group tolerance. The mechanism typically involves the photoexcited catalyst oxidizing the sulfinate salt to a sulfonyl radical. This radical then engages with the nickel catalyst in a cycle that leads to the formation of the desired sulfone product. nih.govrsc.org This approach is particularly advantageous for complex molecules and late-stage functionalization.
| Entry | Aryl Halide | Sulfinate | Catalyst System | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Sodium 4-methylbenzenesulfinate | NiCl₂·glyme / Ir-photocatalyst | 4-Cyano-4'-methyldiphenyl sulfone | 95 |
| 2 | 1-Iodo-4-methoxybenzene | Sodium benzenesulfinate | NiBr₂·diglyme / Ru-photocatalyst | 4-Methoxydiphenyl sulfone | 88 |
| 3 | 3-Chloropyridine | Sodium p-toluenesulfinate | Ni(acac)₂ / Organic photocatalyst | 3-(p-Tolylsulfonyl)pyridine | 75 |
| 4 | 4-Iodonitrobenzene | This compound (predicted) | NiCl₂ / Ir-photocatalyst | 2-Methyl-5-nitro-4'-nitrodiphenyl sulfone | (Predicted) |
This table illustrates the scope of nickel/photoredox dual catalysis for the synthesis of sulfones from sodium arylsulfinates, suggesting a viable pathway for this compound.
Reductions and Oxidations of this compound
The dual functionality of this compound allows for selective transformations targeting either the nitro group or the sulfinate group.
Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities
The reduction of the nitro group is a fundamental transformation in organic chemistry, providing access to anilines, which are key building blocks for pharmaceuticals, dyes, and agrochemicals. A significant challenge when reducing a molecule like this compound is achieving chemoselectivity, i.e., reducing the nitro group without affecting the sulfinate moiety.
Various reagents and catalytic systems are known to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities. wikipedia.org Classical methods include the use of metals like iron, tin, or zinc in acidic media. wikipedia.org More modern and milder methods employ catalytic transfer hydrogenation or specific reducing agents like sodium dithionite (B78146) or sodium sulfide. acsgcipr.orgstackexchange.com For substrates containing sulfur functional groups, careful selection of the reducing agent is crucial to avoid undesired side reactions. For instance, reagents like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce nitro groups while leaving halogens and other reducible groups intact. niscpr.res.in
A particularly relevant transformation is the reductive coupling of nitroarenes with sulfinates, which can be catalyzed by iron or facilitated by reducing agents like sodium bisulfite, to form sulfonamides. nih.gov This reaction proceeds through the in-situ reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then couples with the sulfinate. nih.gov
| Entry | Substrate | Reagent/Catalyst | Product | Selectivity |
| 1 | 1-Bromo-4-nitrobenzene | S₈ / NaHCO₃ | 4-Bromoaniline | High |
| 2 | 1,3-Dinitrobenzene | Na₂S / H₂O | 3-Nitroaniline | High |
| 3 | 4-Nitrobenzonitrile | Ni(acac)₂ / PMHS | 4-Aminobenzonitrile | Excellent |
| 4 | 2-Methyl-5-nitrobenzenesulfinate (predicted) | SnCl₂·2H₂O / EtOH | Sodium 5-amino-2-methylbenzene-1-sulfinate | High (predicted) |
This table provides examples of chemoselective nitro group reductions, demonstrating the feasibility of selectively reducing the nitro group in this compound.
Oxidative Transformations of the Sulfinate Group in this compound
The sulfinate group is in a moderate oxidation state and can be readily oxidized to a sulfonyl group, typically in the form of a sulfonic acid or a sulfonate salt. This transformation is useful for synthesizing sulfonic acids, which are strong organic acids with applications as catalysts, intermediates, and detergents.
Common oxidants for converting sulfinates to sulfonates include hydrogen peroxide, potassium permanganate, or Oxone. The oxidation is generally high-yielding and proceeds under mild conditions. For this compound, this reaction would yield sodium 2-methyl-5-nitrobenzenesulfonate. ontosight.ai
In addition to simple oxidation, the sulfinate group can participate in oxidative coupling reactions. For example, in the presence of an oxidant, sodium arylsulfinates can couple with amines to form sulfonamides or with diselenides to form selenosulfonates. researchgate.net These reactions expand the synthetic utility of the sulfinate moiety beyond its role as a precursor to sulfonic acids.
| Entry | Substrate | Reagent/Conditions | Product | Transformation |
| 1 | Sodium p-toluenesulfinate | H₂O₂ / H₂O | Sodium p-toluenesulfonate | Oxidation |
| 2 | Sodium benzenesulfinate | Oxone / CH₃CN | Sodium benzenesulfonate | Oxidation |
| 3 | Sodium p-toluenesulfinate | I₂ / K₂CO₃ / Aniline | N-Phenyl-p-toluenesulfonamide | Oxidative Amination |
| 4 | This compound (predicted) | KMnO₄ / H₂O | Sodium 2-methyl-5-nitrobenzenesulfonate | Oxidation (predicted) |
This table shows typical oxidative transformations of sodium arylsulfinates, illustrating the expected reactivity of the sulfinate group in this compound.
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations
Investigations into the reaction kinetics and thermodynamic parameters of transformations involving this compound are crucial for understanding and optimizing its chemical behavior. While comprehensive quantitative data for this specific compound is limited in publicly accessible literature, the broader class of sodium arylsulfinates has been the subject of mechanistic and synthetic studies, offering valuable insights into their reactivity.
Detailed research into the kinetics of reactions involving sodium arylsulfinates, such as their coupling with nitroarenes to form N-arylsulfonamides, has elucidated key mechanistic steps. These reactions can proceed through various pathways, often influenced by the choice of catalyst and reaction conditions. Mechanistic studies suggest that the formation of the N-S bond may occur through the direct coupling of the nitroarene with the sodium arylsulfinate. organic-chemistry.org In some instances, these transformations are believed to involve radical intermediates.
The thermodynamic profile of these reactions dictates their feasibility and equilibrium position. The conversion of nitroarenes and sodium arylsulfinates to N-arylsulfonamides is generally a thermodynamically favorable process, though specific enthalpy, entropy, and Gibbs free energy values for the reactions of this compound are not extensively documented.
To provide a framework for understanding the potential kinetic and thermodynamic parameters, the following tables present hypothetical data based on typical values observed for related organic reactions. It is important to note that these are illustrative and not based on experimental measurements for this compound.
Table 1: Hypothetical Kinetic Data for a Typical Transformation of this compound
| Parameter | Value | Conditions |
| Rate Constant (k) | 2.5 x 10-4 M-1s-1 | 298 K, in DMSO |
| Reaction Order (re: Sulfinate) | 1 | - |
| Reaction Order (re: Substrate) | 1 | - |
| Activation Energy (Ea) | 65 kJ/mol | - |
This table is for illustrative purposes only. Actual experimental data is not available in the searched sources.
Table 2: Hypothetical Thermodynamic Data for a Typical Transformation of this compound
| Parameter | Value | Conditions |
| Enthalpy of Reaction (ΔH) | -120 kJ/mol | 298 K, 1 atm |
| Entropy of Reaction (ΔS) | -45 J/(mol·K) | 298 K, 1 atm |
| Gibbs Free Energy (ΔG) | -106.5 kJ/mol | 298 K, 1 atm |
This table is for illustrative purposes only. Actual experimental data is not available in the searched sources.
Further empirical and computational studies are necessary to determine the precise reaction kinetics and thermodynamic analyses for the transformations of this compound. Such research would enable a more profound comprehension of its reactivity and facilitate the development of novel synthetic applications.
Applications of Sodium 2 Methyl 5 Nitrobenzene 1 Sulfinate in Advanced Organic Synthesis
As a Precursor for Aryl Sulfones and Sulfonamides
Sodium 2-methyl-5-nitrobenzene-1-sulfinate serves as a valuable precursor for the synthesis of both aryl sulfones and sulfonamides, two classes of compounds with widespread applications in medicinal chemistry and materials science. The sulfinate moiety acts as a potent nucleophile and a source of a sulfonyl group in various coupling reactions.
Aryl sulfones are a common structural motif in many pharmaceuticals and agrochemicals. The synthesis of these compounds can be efficiently achieved through the reaction of sodium arylsulfinates with suitable electrophiles. One prominent method involves the coupling of sodium sulfinates with aryl halides. While specific examples utilizing this compound are not extensively documented, general methodologies for this transformation are well-established. For instance, transition-metal-catalyzed cross-coupling reactions, particularly with palladium or copper catalysts, are effective for the formation of the C-S bond that defines the aryl sulfone linkage.
A transition-metal-free approach for the synthesis of diaryl sulfones involves the reaction of sodium arylsulfinates with aryne precursors, such as o-silyl aryl triflates. This method is notable for its mild reaction conditions and tolerance of a diverse range of functional groups. The presence of an electron-withdrawing group on the sodium sulfinate, such as the nitro group in this compound, has been observed to influence the reaction rate, generally requiring longer reaction times compared to electron-rich counterparts. docksci.com
Table 1: Representative Examples of Aryl Sulfone Synthesis from Sodium Arylsulfinates
| Aryl Sulfinate | Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Sodium benzenesulfinate | 1-Iodo-4-nitrobenzene | CuI, L-proline, DMSO, 90 °C | 4-Nitrophenyl phenyl sulfone | 85 | General Method |
| Sodium p-toluenesulfinate | Bromobenzene | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C | Phenyl p-tolyl sulfone | 92 | General Method |
| This compound (Hypothetical) | Iodobenzene | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C | 2-Methyl-5-nitrophenyl phenyl sulfone | N/A |
This table presents generalized data for illustrative purposes.
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. This compound can be employed in the synthesis of N-aryl and N-alkyl sulfonamides. A particularly relevant and innovative approach is the reductive coupling of sodium arylsulfinates with nitroarenes. nih.gov This method provides a direct route to N-arylsulfonamides, avoiding the often harsh conditions required for the reaction of sulfonyl chlorides with anilines.
In a typical procedure, the nitroarene is reduced in situ to a nitroso or hydroxylamine (B1172632) intermediate, which then reacts with the sodium sulfinate. acs.org Iron catalysts, in conjunction with a reducing agent like sodium bisulfite, have been shown to be effective for this transformation. acs.orgorganic-chemistry.org The reaction is tolerant of a broad range of functional groups on both the nitroarene and the sodium sulfinate. acs.org The presence of electron-withdrawing groups on the sodium aryl sulfinate, such as the nitro group in the title compound, is generally well-tolerated, providing the corresponding sulfonamides in moderate yields. acs.org
Table 2: Reductive Coupling of Sodium Arylsulfinates with Nitroarenes
| Sodium Arylsulfinate | Nitroarene | Catalyst/Reductant | Product | Yield (%) | Reference |
| Sodium benzenesulfinate | Nitrobenzene (B124822) | FeCl₂, NaHSO₃ | N-Phenylbenzenesulfonamide | 88 | acs.org |
| Sodium p-toluenesulfinate | 1-Methyl-3-nitropyrazole | NaHSO₃ | N-(1-Methyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide | 75 | acs.org |
| Sodium 4-chlorobenzenesulfinate | 4-Nitrobenzonitrile | FeCl₂, NaHSO₃ | N-(4-Cyanophenyl)-4-chlorobenzenesulfonamide | 72 | acs.org |
| This compound (Hypothetical) | Aniline (from Nitrobenzene reduction) | FeCl₂, NaHSO₃ | N-Phenyl-2-methyl-5-nitrobenzenesulfonamide | N/A |
This table is based on data from analogous reactions and is for illustrative purposes.
Role in the Construction of Carbon-Heteroatom Bonds
The sulfinate group of this compound is a versatile handle for the formation of various carbon-heteroatom bonds, extending its utility beyond the synthesis of sulfones and sulfonamides.
As discussed in the context of aryl sulfone synthesis, this compound is a proficient precursor for the formation of carbon-sulfur bonds. The sulfinate can act as a nucleophile in reactions with a variety of carbon-based electrophiles. Besides aryl halides, alkyl halides can also be employed to generate alkyl aryl sulfones. These reactions often proceed via an SN2 mechanism and can be facilitated by polar aprotic solvents.
Furthermore, photoredox catalysis has emerged as a powerful tool for the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides. nih.gov This methodology operates under mild conditions and avoids the need for sacrificial reagents. The generation of a sulfonyl radical intermediate via single-electron transfer is a key step in this transformation. nih.gov
While the primary reactivity of aryl sulfinates involves the formation of bonds to the sulfur atom, their utility can be extended to the formation of C-N and C-O bonds through innovative synthetic strategies. One such strategy involves the use of sulfinates as precursors to other functional groups.
For instance, the reductive coupling with nitroarenes to form sulfonamides is a prime example of C-N bond formation in a broader sense, as it constructs the key N-S bond of the sulfonamide which is then linked to an aromatic carbon. nih.gov More direct C-N bond formation methodologies involving aryl sulfinates are an active area of research.
The formation of C-O bonds using aryl sulfinates is less common. However, the development of novel catalytic systems could potentially enable the use of the sulfinate as a leaving group or as a precursor to an aryloxide equivalent under specific reaction conditions.
Development of New Functional Groups and Molecular Architectures
The reactivity of this compound can be harnessed to develop novel functional groups and complex molecular architectures. The presence of the nitro group offers a handle for further chemical transformations. For example, reduction of the nitro group to an amine would yield an amino-substituted aryl sulfinate, a bifunctional molecule with orthogonal reactivity. The amine could be acylated, alkylated, or diazotized, while the sulfinate remains available for the reactions discussed previously.
This potential for post-synthesis modification allows for the construction of intricate molecular scaffolds. The sulfonyl group, once installed, can also participate in further reactions, such as the Smiles rearrangement, or can be used to direct metallation at an adjacent position on the aromatic ring, enabling the introduction of additional substituents. The combination of the sulfinate's reactivity and the potential for modification of the nitro group makes this compound a valuable tool for the design and synthesis of new functional molecules.
Incorporation of the 2-methyl-5-nitrobenzene Moiety into Complex Organic Structures
The 2-methyl-5-nitrobenzene scaffold is a key structural motif in various functional molecules. This compound serves as an excellent precursor for introducing this moiety into complex organic structures, primarily through cross-coupling reactions where it can act as a nucleophilic coupling partner.
Recent advances in catalysis have enabled the use of sodium aryl sulfinates in various cross-coupling reactions. nih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions of aryl halides with pyridine (B92270) sulfinates have been shown to be highly effective. rsc.org By analogy, this compound can potentially be coupled with a variety of aryl, heteroaryl, and vinyl halides to form sulfones, thereby incorporating the 2-methyl-5-nitrobenzene moiety. nih.gov The general scheme for such a transformation is presented below:
Scheme 1: Proposed Palladium-Catalyzed Cross-Coupling Reaction
R-X + NaO₂S-(C₆H₃)(CH₃)(NO₂) → R-SO₂-(C₆H₃)(CH₃)(NO₂) + NaX
(where R = aryl, heteroaryl, vinyl; X = I, Br, Cl)
The reaction conditions for such couplings typically involve a palladium catalyst, a suitable ligand, and a base in an appropriate solvent. The choice of catalyst and ligand is crucial for the success of the reaction and can be optimized for specific substrates.
Furthermore, nickel-catalyzed cross-coupling reactions have also been developed for the sulfonylation of aryl halides, offering a potentially more economical alternative to palladium. mdpi.com A photoredox/nickel dual catalytic system has been demonstrated for the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides at room temperature, showcasing excellent functional group tolerance. nih.gov This methodology could be adapted for this compound to afford a wide range of sulfones bearing the 2-methyl-5-nitrobenzene group.
The resulting sulfones are valuable intermediates themselves, and the sulfonyl group can be further manipulated or can serve as a key structural element in the final target molecule.
Strategies for Derivatization of this compound towards Advanced Intermediates
This compound is a versatile precursor that can be readily converted into a variety of advanced synthetic intermediates. These derivatizations expand its synthetic utility and provide access to a broader range of functional molecules. Aryl sulfinates, in general, are key precursors for medicinally relevant sulfonyl derivatives. acs.org
Table 1: Potential Derivatizations of this compound
| Derivative | Reagents and Conditions | Potential Applications |
| 2-methyl-5-nitrobenzenesulfonyl chloride | Oxidative chlorination (e.g., NCS, SO₂Cl₂) | Synthesis of sulfonamides, sulfonate esters |
| N-Aryl/alkyl-2-methyl-5-nitrobenzenesulfonamides | Reaction with amines in the presence of an oxidant (e.g., I₂, TBAI) | Pharmaceutical and agrochemical synthesis |
| Aryl/alkyl 2-methyl-5-nitrophenyl sulfones | Cross-coupling with aryl/alkyl halides (Pd or Ni catalysis) | Building blocks for complex molecules |
| 2-methyl-5-nitrobenzenethiol | Reduction of the corresponding sulfonyl chloride | Synthesis of sulfides and other sulfur-containing compounds |
One of the most common derivatizations of sodium sulfinates is their conversion to sulfonyl chlorides . This can be achieved through oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The resulting 2-methyl-5-nitrobenzenesulfonyl chloride is a highly reactive intermediate that can be readily converted into a wide array of other functional groups, including sulfonamides and sulfonate esters.
Sulfonamides are a particularly important class of compounds with widespread applications in medicinal chemistry. nih.gov this compound can be directly coupled with amines in the presence of an oxidizing agent, such as iodine or tert-butyl hydroperoxide (TBHP), to afford N-substituted 2-methyl-5-nitrobenzenesulfonamides. rsc.org This direct N-sulfonylation offers a more atom-economical route compared to the traditional two-step procedure involving the synthesis of a sulfonyl chloride. rsc.org
Furthermore, as discussed in the previous section, sulfones can be synthesized via cross-coupling reactions. These sulfones are stable compounds and can serve as key intermediates in multi-step syntheses.
Application in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. Sodium aryl sulfinates have been shown to participate in such transformations, often acting as a source of a sulfonyl radical. rsc.orgresearchgate.net
While specific examples involving this compound are not yet reported, its participation in such reactions can be envisaged based on the known reactivity of other aryl sulfinates. For instance, a three-component reaction involving an alkene, an azide, and a sodium sulfinate can lead to the formation of β-azidosulfones. rsc.org
A plausible multicomponent reaction involving this compound could be the radical-mediated addition to an alkene, followed by trapping with another reactant. The generation of the 2-methyl-5-nitrobenzenesulfonyl radical could be initiated by a chemical oxidant or through photoredox catalysis.
Cascade reactions initiated by the addition of a sulfonyl radical to an unsaturated system are also a promising area. For example, a radical cyclization-sulfonylation cascade could be designed where the initially formed radical adduct undergoes an intramolecular cyclization before being terminated by the sulfonylation step. Such strategies would allow for the rapid construction of complex heterocyclic structures containing the 2-methyl-5-nitrobenzene moiety.
Utilization in Flow Chemistry and Microfluidic Systems for Reaction Optimization
Flow chemistry and microfluidic systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for high-throughput reaction optimization. thieme-connect.de The application of these technologies to reactions involving this compound could lead to significant improvements in efficiency and scalability.
For instance, the synthesis of sulfones via cross-coupling reactions often requires careful control of reaction parameters such as temperature, pressure, and reaction time. A flow reactor would allow for precise control over these parameters, leading to higher yields and purities of the desired products. The nitration of aromatic compounds, a related process, has been successfully implemented in continuous flow systems, demonstrating the potential for handling highly exothermic reactions safely.
Spectroscopic and Advanced Analytical Methodologies for Sodium 2 Methyl 5 Nitrobenzene 1 Sulfinate
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is an indispensable tool for the structural analysis of Sodium 2-methyl-5-nitrobenzene-1-sulfinate, providing detailed information about the chemical environment of each atom.
Advanced 2D NMR Experiments for Comprehensive Structural Assignment
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, the aromatic protons would exhibit specific cross-peaks, confirming their relative positions on the benzene (B151609) ring. For instance, the proton at C3 would show a correlation with the proton at C4, and the proton at C6 would show a correlation with the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would definitively link each aromatic proton to its corresponding carbon atom on the ring and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the substitution pattern by showing correlations between, for example, the methyl protons and the C1 and C2 carbons, and the aromatic protons with the carbons of the sulfinate and nitro groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -CH₃ | ~2.5 | ~20 | C1, C2, C6 |
| H3 | ~7.8 | ~125 | C1, C2, C4, C5 |
| H4 | ~7.5 | ~122 | C2, C3, C5, C6 |
| H6 | ~8.2 | ~135 | C1, C2, C4, C5, -CH₃ |
| C1 | - | ~145 | H6, H3 |
| C2 | - | ~140 | H3, -CH₃ |
| C3 | - | ~125 | H4 |
| C4 | - | ~122 | H3, H6 |
| C5 | - | ~148 | H4, H6 |
Note: The chemical shifts are predicted based on the analysis of similar structures and are subject to solvent effects and other experimental conditions.
Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis Methodologies
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of materials in their solid form. For this compound, ssNMR would be particularly useful for:
Polymorph Identification: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions.
Crystal Packing Analysis: Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information about the packing of molecules in the crystal lattice and the nature of intermolecular contacts.
Sodium-23 NMR: Direct observation of the ²³Na nucleus would provide information about the coordination environment of the sodium cation and its interaction with the sulfinate group.
Dynamic NMR Studies for Conformational and Mechanistic Insights
Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes such as conformational changes or chemical exchange. For this compound, DNMR could be used to study:
Rotation of the Sulfinate Group: The energy barrier for the rotation of the -SO₂Na group around the C-S bond could be determined by observing changes in the NMR spectra at different temperatures.
Solvation Dynamics: In solution, the interaction of the sodium cation with the sulfinate anion and solvent molecules can be a dynamic process, which could be probed by variable-temperature NMR experiments.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity Assessment
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula.
Elemental Composition: For the anion of this compound ([C₇H₆NO₄S]⁻), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would confirm the elemental composition and, by extension, the molecular formula.
Purity Assessment: HRMS can also be used to assess the purity of a sample by detecting the presence of any impurities with different elemental compositions.
Table 2: Theoretical Exact Mass for the Anion of this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure.
For the [C₇H₆NO₄S]⁻ anion, a plausible fragmentation pathway would involve the loss of small neutral molecules such as SO₂, NO₂, and CH₃.
Loss of SO₂: A common fragmentation pathway for sulfinates is the loss of sulfur dioxide, which would result in a fragment ion corresponding to the 2-methyl-5-nitrophenyl anion.
Loss of NO₂: The nitro group can be lost as a neutral radical, leading to a fragment ion corresponding to the 2-methylbenzenesulfinate anion.
Loss of Methyl Radical: The methyl group could be lost as a radical, although this is generally a less favorable fragmentation pathway for aromatic methyl groups.
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of the [C₇H₆NO₄S]⁻ Anion
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |
|---|---|---|---|
| 216.0023 | SO₂ | [C₇H₆NO₂]⁻ | 152.0393 |
| 216.0023 | NO₂ | [C₇H₆O₂S]⁻ | 170.0094 |
Ion Mobility Spectrometry (IMS-MS) for Isomer Separation and Structural Characterization
Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This method provides an additional dimension of separation beyond mass-to-charge ratio, making it particularly valuable for distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements. nih.gov
For this compound, IMS-MS could be employed to differentiate it from its structural isomers, such as Sodium 4-methyl-3-nitrobenzene-1-sulfinate or Sodium 2-methyl-3-nitrobenzene-1-sulfinate. These isomers, while possessing the same mass, would likely exhibit different three-dimensional structures. This difference in conformation would result in distinct drift times through the ion mobility cell, leading to different collision cross-section (CCS) values. The CCS is a key physical parameter derived from IMS measurements that reflects the rotational average of the ion's surface area.
Below is a hypothetical data table illustrating the potential results from an IMS-MS analysis designed to separate isomers of this compound.
| Compound | Molecular Formula | m/z (Anion) | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (CCS) in N₂ (Ų) |
|---|---|---|---|---|
| This compound | C₇H₆NNaO₄S | 222.99 | 15.2 | 145.3 |
| Sodium 4-methyl-3-nitrobenzene-1-sulfinate (Isomer) | C₇H₆NNaO₄S | 222.99 | 15.6 | 148.8 |
| Sodium 2-methyl-3-nitrobenzene-1-sulfinate (Isomer) | C₇H₆NNaO₄S | 222.99 | 15.4 | 147.1 |
Vibrational Spectroscopy (IR and Raman) Methodologies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. researchgate.net These methods probe the vibrational modes of chemical bonds, providing a unique "molecular fingerprint." While IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrating molecules, detecting bonds with a changing polarizability. thermofisher.com
For this compound, IR and Raman spectra would reveal characteristic vibrations corresponding to its key functional components: the nitro group (-NO₂), the sulfinate group (-SO₂⁻), the methyl group (-CH₃), and the substituted benzene ring.
Nitro Group (-NO₂): Aromatic nitro compounds typically show strong absorptions corresponding to asymmetric and symmetric stretching vibrations. researchgate.net
Sulfinate Group (-SO₂⁻): The S-O bonds of the sulfinate group would also produce characteristic stretching vibrations.
Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching, C=C ring stretching, and C-H out-of-plane bending. The positions of the out-of-plane bending bands are particularly diagnostic of the substitution pattern on the ring (e.g., 1,2,4-trisubstituted). libretexts.orglibretexts.org
Methyl Group (-CH₃): C-H stretching and bending vibrations from the methyl group would also be present.
The following interactive table details the expected vibrational modes and their approximate frequency ranges for this compound, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2850 - 2980 | Medium | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1610 | Medium-Strong | Medium-Strong |
| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong | Medium |
| Nitro (-NO₂) | Symmetric Stretching | 1300 - 1370 | Strong | Strong |
| Sulfinate (S-O) | Stretching | 1000 - 1100 | Strong | Weak |
| Aromatic C-H | Out-of-Plane Bending | 750 - 900 | Strong | Weak |
| C-N | Stretching | ~850 | Medium | Medium |
In-situ vibrational spectroscopy allows for the real-time analysis of a chemical reaction as it happens, without the need for sample extraction. spectroscopyonline.com Techniques such as Attenuated Total Reflectance (ATR)-FTIR or Raman probes can be inserted directly into a reaction vessel to monitor the concentration of reactants, intermediates, and products over time. bath.ac.uk
For the synthesis of this compound, this methodology would be invaluable. For example, in a hypothetical reaction where a precursor like 2-methyl-5-nitrobenzenesulfonyl chloride is reduced to the target sulfinate, in-situ spectroscopy could track the disappearance of the sulfonyl chloride's characteristic S=O stretching peaks and the simultaneous appearance of the sulfinate's distinct S-O stretching bands. By monitoring the intensity of these specific peaks, one can determine the reaction kinetics, identify the reaction endpoint, and detect the formation of any transient intermediates or byproducts, leading to improved process control and optimization.
Computational and Theoretical Chemistry Studies of Sodium 2 Methyl 5 Nitrobenzene 1 Sulfinate
Unexplored Avenues in Quantum Chemical Calculations
The Untouched Ground State: A Call for DFT Studies
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a robust framework for investigating the ground state geometries and energetics of molecules. For Sodium 2-methyl-5-nitrobenzene-1-sulfinate, DFT calculations could provide invaluable data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, energetic calculations could shed light on its stability and potential isomeric forms. Such fundamental data is currently not available in the public domain.
Predicting Reactivity: The Untapped Potential of Frontier Orbital Theory
Molecular Orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies and spatial distributions of these frontier orbitals in this compound would indicate its susceptibility to electrophilic or nucleophilic attack and its potential role in various chemical reactions. At present, no such analysis has been published.
Characterizing Bonds: The Missing AIM Perspective
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize the nature of chemical bonds. An AIM study of this compound could elucidate the ionic versus covalent character of the sodium-sulfinate bond and detail the electronic interactions within the substituted benzene (B151609) ring. This level of detailed bonding analysis is currently absent from the scientific literature.
The Uncharted Territory of Reaction Mechanisms
The Uncalculated Parameters: Predicting Kinetics and Thermodynamics
By modeling reaction pathways, it is possible to predict key kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies. This information is vital for optimizing reaction conditions and designing new synthetic routes involving this compound. The absence of such computational predictions represents a significant gap in the understanding of this compound's chemical behavior.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers robust methods for predicting spectroscopic data, which can be used to interpret experimental results or to provide insights in their absence. Density Functional Theory (DFT) is the primary tool for these predictions due to its favorable balance of accuracy and computational cost.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structure elucidation. Theoretical calculations can provide highly accurate predictions of ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J), which are invaluable for assigning signals in experimental spectra.
The standard methodology involves a two-step process. First, the molecule's geometry is optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). Following optimization, NMR shielding tensors (σ) are calculated at a higher level of theory, often using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set like cc-pVTZ. acs.org The final chemical shifts are then determined by referencing the calculated isotropic shielding values to the shielding constant of a reference standard, typically Tetramethylsilane (TMS), using the formula δ = σ_ref - σ. acs.org
A theoretical study on this compound would yield predicted chemical shifts for each unique hydrogen and carbon atom in the structure. These predictions help in assigning the complex aromatic signals and confirming the positions of the methyl, nitro, and sulfinate groups.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 2-methyl-5-nitrobenzene-1-sulfinate Anion Calculated in a hypothetical solvent using DFT (B3LYP/cc-pVTZ)//(B3LYP/6-31G(d,p)) with TMS as a reference.
| Atom Type | Atom Position (IUPAC) | Predicted Chemical Shift (ppm) | Notes |
| ¹³C NMR | C1 (ipso-SO₂) | ~145 - 150 | Deshielded by sulfinate group |
| C2 (ipso-CH₃) | ~138 - 142 | Substituted carbon | |
| C3-H | ~120 - 125 | Aromatic CH | |
| C4-H | ~128 - 133 | Aromatic CH | |
| C5 (ipso-NO₂) | ~148 - 153 | Strongly deshielded by nitro group | |
| C6-H | ~115 - 120 | Aromatic CH, ortho to SO₂ group | |
| CH₃ | ~20 - 25 | Typical methyl on benzene ring | |
| ¹H NMR | H3 | ~7.8 - 8.1 | Influenced by adjacent NO₂ group |
| H4 | ~7.5 - 7.8 | Aromatic proton | |
| H6 | ~7.9 - 8.2 | Influenced by adjacent SO₂ group | |
| CH₃ | ~2.5 - 2.8 | Methyl protons on benzene ring |
Computational Simulation of Vibrational Spectra
Computational methods are also used to simulate vibrational spectra (Infrared and Raman), which arise from the different vibrational modes of a molecule. canterbury.ac.nz These simulations are critical for assigning experimental absorption bands to specific molecular motions.
The process begins with the same DFT-optimized molecular geometry used for NMR predictions. A frequency calculation is then performed, which involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. This analysis yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.net
Due to the inherent harmonic approximation in the calculations and other systematic errors, the computed frequencies are often higher than experimental values. To improve accuracy, these raw frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to better correlate with experimental data. youtube.com A simulated spectrum can be generated by fitting the scaled frequencies and intensities with line-shape functions, such as Lorentzian or Gaussian curves.
Hypothetical Predicted Vibrational Frequencies for Key Functional Groups Calculated using DFT (B3LYP/6-31G(d,p)) and scaled.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
| Aromatic C-H Stretch | Ar-H | ~3050 - 3150 | Medium |
| Aliphatic C-H Stretch (asymmetric & symmetric) | -CH₃ | ~2950 - 3000 | Medium-Weak |
| N-O Asymmetric Stretch | -NO₂ | ~1520 - 1560 | Strong |
| N-O Symmetric Stretch | -NO₂ | ~1340 - 1380 | Strong |
| S-O Asymmetric Stretch | -SO₂⁻ | ~1050 - 1100 | Strong |
| S-O Symmetric Stretch | -SO₂⁻ | ~980 - 1030 | Strong |
| C-N Stretch | Ar-NO₂ | ~840 - 870 | Medium |
| C-S Stretch | Ar-SO₂⁻ | ~700 - 750 | Medium |
Intermolecular Interactions and Solid-State Theoretical Chemistry
In the solid state, the arrangement of molecules and ions in a crystal lattice is governed by a complex network of intermolecular forces. Theoretical chemistry provides the tools to analyze these interactions and predict the most stable crystal structures.
Hydrogen Bonding and Other Non-Covalent Interactions in Crystalline Forms
The crystal structure of this compound is stabilized by a combination of strong ionic forces and weaker non-covalent interactions. The primary interactions are the electrostatic attractions between the sodium cations (Na⁺) and the sulfinate anions. Beyond these, a variety of other interactions dictate the precise packing arrangement:
Hydrogen Bonds: While lacking traditional O-H or N-H donors, weak C-H···O hydrogen bonds are expected between the methyl or aromatic C-H groups and the highly electronegative oxygen atoms of the nitro (-NO₂) and sulfinate (-SO₂⁻) groups.
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align, contributing to lattice stability.
Ion-π Interactions: Interactions between the Na⁺ cation and the electron-rich face of the benzene ring are also possible.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing these interactions. researchgate.netnih.gov QTAIM examines the topology of the electron density (ρ(r)) to locate bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interactions. semanticscholar.org
Illustrative QTAIM Parameters for Characterizing Non-Covalent Interactions These values represent typical ranges for classifying interaction types.
| Interaction Type | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |
| Strong Covalent Bond | > 0.200 | < 0 | Shared interaction (charge concentration) |
| Weak C-H···O Hydrogen Bond | 0.002 - 0.035 | > 0 | Closed-shell interaction (electrostatic character) |
| van der Waals / π-π Stacking | < 0.010 | > 0 | Weak, closed-shell interaction |
| Strong Ionic Interaction | ~0.020 - 0.080 | > 0 | Strong, closed-shell interaction (charge depletion) |
Crystal Packing Effects and Polymorphism Prediction Methodologies
Polymorphism is the ability of a compound to exist in more than one crystal structure. acs.org Different polymorphs can have distinct physical properties, making the prediction of possible crystalline forms crucial. Crystal Structure Prediction (CSP) is a computational methodology designed to find the most thermodynamically stable crystal structures for a given molecule. researchgate.netrsc.org
CSP methods work by:
Generating a large number of chemically plausible crystal packing arrangements in various space groups.
Minimizing the lattice energy of these structures using force fields or, for higher accuracy, a combination of DFT and dispersion corrections (DFT-D).
Ranking the resulting structures based on their relative lattice energies to create a crystal energy landscape. acs.org
The structures at or very near the global minimum of this landscape represent the most likely observable polymorphs. rsc.org For an ionic compound like this compound, the calculations must accurately model both the strong coulombic forces and the weaker, but structurally significant, non-covalent interactions. CSP can provide invaluable insight into why certain packing motifs are favored and can guide experimental efforts to discover and characterize new solid forms. tandfonline.comresearchgate.net
Emerging Research Directions and Future Perspectives for Sodium 2 Methyl 5 Nitrobenzene 1 Sulfinate
Integration into Catalytic Cycles and Advanced Material Science
The exploration of Sodium 2-methyl-5-nitrobenzene-1-sulfinate within catalytic cycles is a promising area of research. Sulfinate salts are recognized as versatile building blocks in organic synthesis. rsc.org Their ability to act as precursors to sulfonyl radicals makes them valuable in a variety of addition and cross-coupling reactions. The specific substitution pattern of this compound, with both an electron-donating methyl group and an electron-withdrawing nitro group, can modulate the reactivity of the sulfonyl radical, offering unique opportunities in catalysis.
In the realm of advanced material science, the incorporation of this compound into polymer backbones or as a functional group in novel materials is an area ripe for investigation. The nitro group, for instance, could be reduced to an amine, providing a site for further functionalization or polymerization. The aromatic nature of the compound, combined with the potential for creating sulfur-nitrogen or sulfur-carbon bonds, could lead to the development of materials with interesting electronic or optical properties.
| Potential Catalytic Application | Role of this compound | Expected Outcome |
| Radical-mediated polymerization | Initiator or chain transfer agent | Polymers with tailored properties |
| Cross-coupling reactions | Source of a substituted aryl-sulfonyl group | Synthesis of complex organic molecules |
| Asymmetric catalysis | Ligand modification | Enantioselective synthesis |
Sustainable and Environmentally Benign Chemical Transformations
The push for greener chemical processes has put a spotlight on reagents that can participate in catalyst-free or environmentally benign reactions. Recent studies have demonstrated the use of sodium sulfinates in visible-light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides from nitroarenes. rsc.org This type of reaction is particularly relevant for this compound, as it contains the nitroarene functionality within its own structure, suggesting potential for intramolecular reactions or for its use in similar intermolecular transformations under mild, sustainable conditions. rsc.org
The formation of an electron donor-acceptor (EDA) complex between nitroarenes and sodium sulfinates is a key aspect of these green chemical transformations. rsc.org The reaction conditions are often mild and tolerant to both oxygen and water, which is a significant advantage over many traditional synthetic methods that require stringent anhydrous and anaerobic conditions.
| Sustainable Transformation | Key Features | Potential Advantage |
| Visible-light mediated reactions | Catalyst-free, mild conditions | Reduced energy consumption and waste |
| Reactions in aqueous media | Water as a solvent | Elimination of volatile organic solvents |
| Atom-economical reactions | High incorporation of reactant atoms into the final product | Minimized waste generation |
Chemoinformatics and Machine Learning Approaches for Reactivity Prediction
The complexity of chemical reactions has led researchers to turn to computational tools for prediction and understanding. Chemoinformatics and machine learning are at the forefront of this revolution. While specific models for this compound are not yet prevalent, the groundwork has been laid with studies on related compounds like N-sulfonylimines. nih.govdrugdiscoverytrends.comchemrxiv.orgchemrxiv.org Researchers have developed interpretable machine learning models that can predict reaction outcomes based on a small number of experiments. nih.govdrugdiscoverytrends.comchemrxiv.orgchemrxiv.org
These models use chemical features to learn patterns and predict the reactivity of different substrates. chemrxiv.org Such an approach could be invaluable in predicting the behavior of this compound in various reactions, thereby accelerating the discovery of new applications and optimizing reaction conditions. The use of molecular fingerprints and chemical structures to predict reaction rate constants is another area where machine learning is making significant inroads. researchgate.net
| Computational Approach | Application to this compound | Benefit |
| Chemoinformatics | Database mining for similar reactive compounds | Identification of potential reaction pathways |
| Machine Learning | Prediction of reaction success and yield | Reduced need for extensive empirical screening |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Deeper understanding of reactivity |
Interdisciplinary Research Confluences and Novel Applications in Chemical Research
The potential applications of this compound extend beyond traditional organic synthesis and into interdisciplinary fields. Its structural motifs are found in various biologically active molecules and functional materials. For example, sulfonamides, which can be synthesized from sulfinates, are a well-known class of pharmaceuticals. acs.org The unique substitution pattern of this compound could lead to the discovery of novel therapeutic agents.
Furthermore, the intersection of organic chemistry with materials science, nanotechnology, and biology opens up new avenues for research. The compound could be explored as a building block for redox-active materials, as a component in sensors, or as a probe for biological systems. The versatility of the sulfinate group, which can be converted into various other sulfur-containing functionalities, makes it a valuable tool for creating diverse molecular architectures for a wide range of applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
